![molecular formula C₂₀H₁₈FNO₃ B1145054 (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone CAS No. 190595-62-1](/img/no-structure.png)
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 2-oxazolidinone group, a 4-fluorophenyl group, and a 4-penten-1-yl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2-oxazolidinone group suggests that part of the molecule would have a cyclic structure. The 4-fluorophenyl and 4-penten-1-yl groups would likely be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the 2-oxazolidinone group could potentially undergo reactions with nucleophiles or bases. The carbon-carbon double bond in the 4-penten-1-yl group could potentially participate in reactions such as additions or polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone involves the condensation of a chiral amino acid with a ketone and an aldehyde, followed by cyclization to form the oxazolidinone ring.", "Starting Materials": [ "L-serine", "4-fluorobenzaldehyde", "pentan-2-one", "benzaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "1. Protection of L-serine amino group with tert-butyloxycarbonyl (Boc) group in the presence of acetic acid and sodium hydroxide.", "2. Condensation of Boc-L-serine with 4-fluorobenzaldehyde and pentan-2-one in the presence of sodium cyanoborohydride to form the chiral ketone intermediate.", "3. Condensation of the chiral ketone intermediate with benzaldehyde in the presence of sodium cyanoborohydride to form the chiral aldehyde intermediate.", "4. Cyclization of the chiral aldehyde intermediate with sodium hydroxide in ethanol to form the oxazolidinone ring.", "5. Deprotection of the Boc group with acetic acid and sodium hydroxide in the presence of water to obtain the final product, (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone." ] } | |
CAS RN |
190595-62-1 |
Product Name |
(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone |
Molecular Formula |
C₂₀H₁₈FNO₃ |
Molecular Weight |
339.36 |
synonyms |
[S-(E)]3-[5-(4-Fluorophenyl)-1-oxo-4-pentenyl]-4-phenyl-2-oxazolidinone; (4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-pentenyl]-4-phenyl-2-oxazolidinone |
Origin of Product |
United States |
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